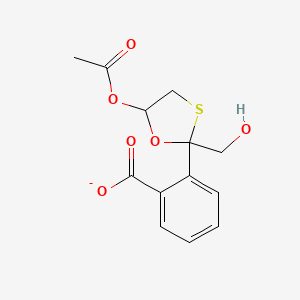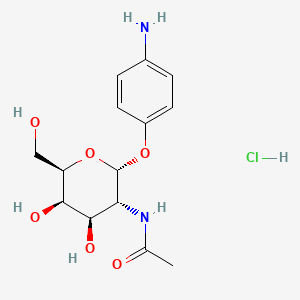
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride: is a galactoside compound used primarily in synthetic preparations. It has a molecular formula of C14H21ClN2O6 and a molecular weight of 348.78 . This compound is notable for its potential antibacterial properties, particularly against bacterial strains responsible for respiratory and urinary tract infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride typically involves the reaction of 4-aminophenyl with 2-acetamido-2-deoxy-α-D-galactopyranoside under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process ensures high purity and quality, adhering to stringent regulatory standards.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted galactopyranosides.
科学研究应用
Chemistry: In chemistry, 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in carbohydrate chemistry for the study of glycosidic linkages .
Biology: In biological research, this compound is used to study the interactions between carbohydrates and proteins. It serves as a model compound for understanding glycosylation processes .
Medicine: Medically, the compound’s antibacterial properties make it a candidate for developing new antibiotics. It is particularly effective against bacterial strains causing respiratory and urinary tract infections.
Industry: In the industrial sector, the compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
作用机制
The mechanism of action of 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride involves its interaction with bacterial cell walls. The compound inhibits the synthesis of peptidoglycan, a critical component of bacterial cell walls, thereby preventing bacterial growth and proliferation. This inhibition occurs through the binding of the compound to specific enzymes involved in peptidoglycan synthesis.
相似化合物的比较
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Used in similar synthetic applications and has comparable antibacterial properties.
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: An O-glycosylation inhibitor used in carbohydrate chemistry.
4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Utilized in glycosylation studies and has similar biological applications.
Uniqueness: 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride is unique due to its specific interaction with bacterial cell wall synthesis enzymes, making it particularly effective as an antibacterial agent. Its structural properties also make it a versatile building block in synthetic chemistry .
属性
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6.ClH/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9;/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18);1H/t10-,11-,12+,13-,14+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRLCGHUXCBVAO-SXQUUHMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)N)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
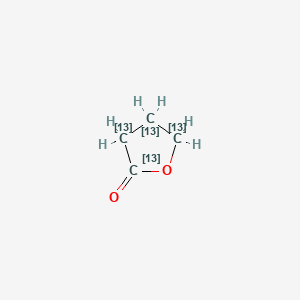

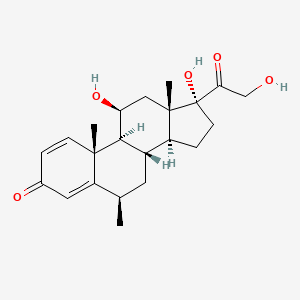
![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)
![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)
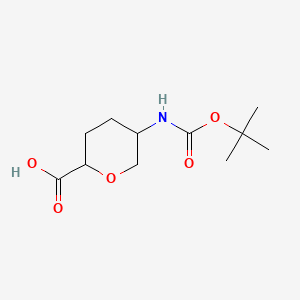
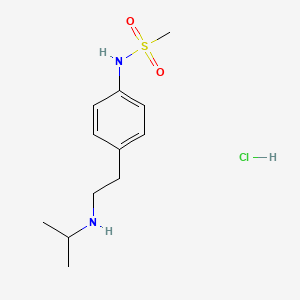
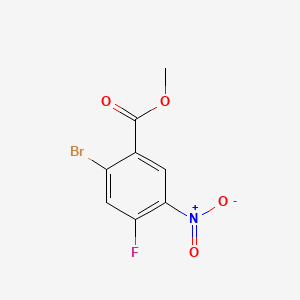
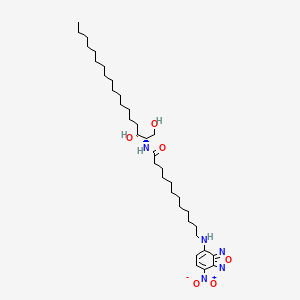

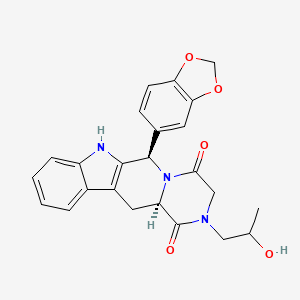
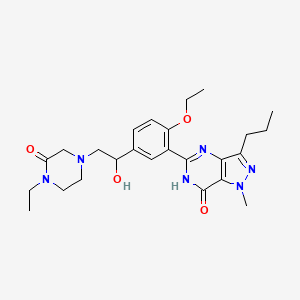
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)
